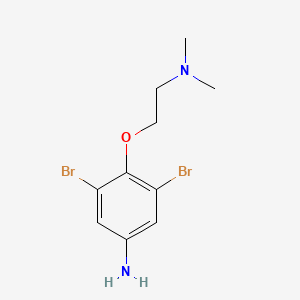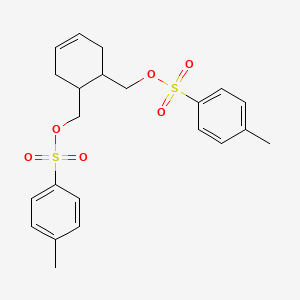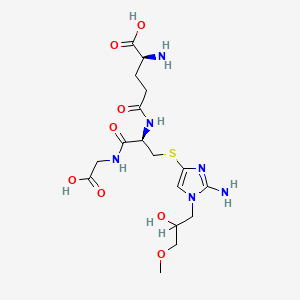
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate is a chemical compound with the empirical formula C11H10NNaO4S · H2O and a molecular weight of 293.27 g/mol . . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The preparation of 8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate involves several synthetic routes and reaction conditions. One common method involves the sulfonation of 8-ethoxyquinoline, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure the desired product’s purity and yield . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that can be detected using fluorescence techniques . This property makes it useful in various analytical and diagnostic applications. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparación Con Compuestos Similares
8-Ethoxy-5-quinolinesulfonic acid sodium salt monohydrate can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound has similar chemical properties but lacks the ethoxy and sulfonic acid groups, making it less versatile in certain applications.
5-Sulfoquinoline: This compound has a sulfonic acid group but lacks the ethoxy group, which affects its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provide specific chemical properties and make it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C11H13NNaO5S |
|---|---|
Peso molecular |
294.28 g/mol |
InChI |
InChI=1S/C11H11NO4S.Na.H2O/c1-2-16-9-5-6-10(17(13,14)15)8-4-3-7-12-11(8)9;;/h3-7H,2H2,1H3,(H,13,14,15);;1H2 |
Clave InChI |
ZMAXNPJEBDHUPM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C(=C(C=C1)S(=O)(=O)O)C=CC=N2.O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-3',6'-bis(dimethylamino)spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B12809591.png)


![1-(7,7-Dioxido-14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B12809610.png)


![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)



![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)


![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809675.png)
